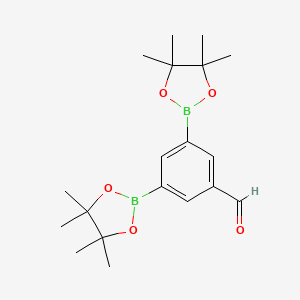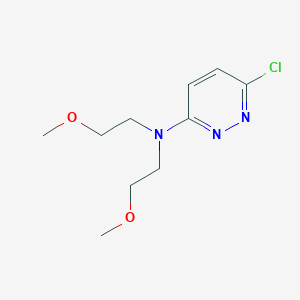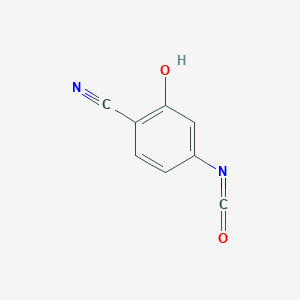![molecular formula C24H16FNO2 B13354456 2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indole moiety with a fluorophenyl group and an indene-dione framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with indole-3-carboxaldehyde, followed by cyclization with indene-1,3-dione under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the indene-dione framework contributes to its overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-fluorophenyl)-1H-indole: Shares the indole and fluorophenyl moieties but lacks the indene-dione framework.
1H-indene-1,3(2H)-dione: Contains the indene-dione structure but lacks the indole and fluorophenyl groups.
4-fluoroindole: Features the indole and fluorophenyl groups but without the indene-dione component.
Uniqueness
2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione is unique due to its combination of three distinct structural motifs: the indole, fluorophenyl, and indene-dione. This unique structure imparts a range of chemical reactivity and biological activity that is not observed in the individual components or simpler analogs .
Propiedades
Fórmula molecular |
C24H16FNO2 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C24H16FNO2/c25-15-11-9-14(10-12-15)21(19-13-26-20-8-4-3-5-16(19)20)22-23(27)17-6-1-2-7-18(17)24(22)28/h1-13,21-22,26H |
Clave InChI |
GEDCZURNYZUGAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)



![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)

![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)


![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)


![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)
